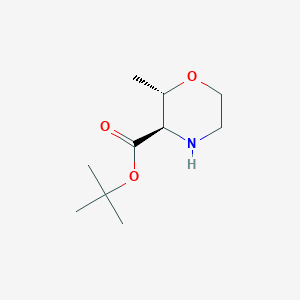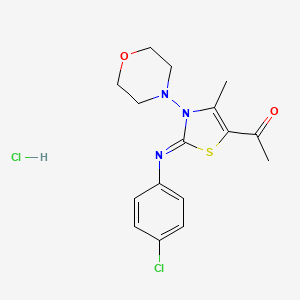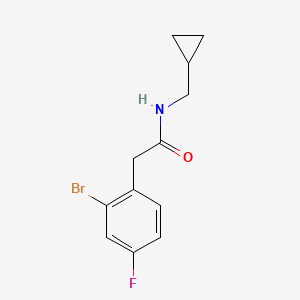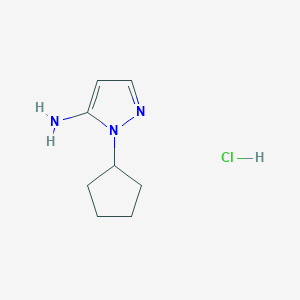![molecular formula C26H21Cl2NO2 B2964850 3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one CAS No. 339017-25-3](/img/structure/B2964850.png)
3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, compounds like this consist of multiple functional groups and rings, which can contribute to various chemical properties and potential applications. They may be used in the development of pharmaceuticals, materials science, or other areas of chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group or forming a new ring. Techniques could include various types of condensation reactions, substitution reactions, or others depending on the specific structure .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present. They might undergo reactions typical of ketones, chloroaromatics, or other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s reactivity, stability, melting point, boiling point, and other properties could also be predicted based on its structure .Scientific Research Applications
Crystallography and Molecular Structure
Hydrogen Bonding in Anticonvulsant Enaminones : Structural studies on anticonvulsant enaminones reveal insights into the importance of hydrogen bonding and molecular conformation, highlighting how these factors influence the biological activity and stability of compounds (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000).
Synthesis and Structure Determination : Investigations into the synthesis and crystal structure of heterocyclic compounds demonstrate the intricate relationships between molecular structure and physical properties, providing a foundation for the design of new materials with specific characteristics (Moustafa, A., & Girgis, A. S., 2007).
Organic Synthesis and Catalysis
Electrophilic and Nucleophilic Characteristics : The synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for nicotinic receptors illustrates the dual electrophilic and nucleophilic nature of alpha-nitro ketone intermediates, showcasing the versatility of these compounds in organic synthesis (Zhang, N., Tomizawa, M., & Casida, J., 2004).
Luminescent Properties and Material Science
Luminescent Properties of CdII Complexes : The synthesis and study of CdII complexes with various ligands reveal their luminescent properties at room temperature, both in solution and the solid state. These findings are critical for the development of new luminescent materials for applications in sensors and optical devices (Fan, R., Zhu, D., & Mu, Y., et al., 2004).
Pharmaceutical and Biological Applications
Metabolic Studies and Hypocholesteremic Activity : Research on dehydrative metabolites of specific chlorophenyl compounds highlights their potential as hypocholesteremic agents. These studies are fundamental in understanding the metabolic pathways and therapeutic potential of new drug candidates (Kokosa, J., Sinsheimer, J., & Wade, D. R., et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO2/c1-18-22(16-23-24(27)8-5-9-25(23)28)26(30)14-15-29(18)20-10-12-21(13-11-20)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGXCQUKWPNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)





![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)